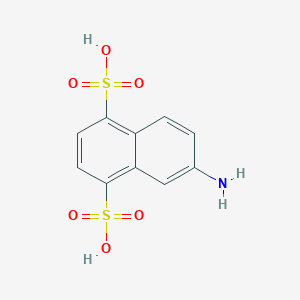
6-Aminonaphthalene-1,4-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminonaphthalene-1,4-disulfonic acid is an organic compound derived from naphthalene, characterized by the presence of an amino group and two sulfonic acid groups. This compound is a colorless solid and is primarily used as a precursor in the synthesis of various dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Aminonaphthalene-1,4-disulfonic acid can be synthesized through the sulfonation of 6-aminonaphthalene. The process involves the introduction of sulfonic acid groups into the naphthalene ring. The reaction typically requires the use of sulfuric acid or oleum as the sulfonating agents. The reaction conditions include maintaining a controlled temperature and ensuring the proper concentration of the sulfonating agent to achieve the desired substitution pattern .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where the reaction parameters are carefully monitored to ensure high yield and purity. The process may also involve subsequent purification steps such as crystallization and filtration to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-Aminonaphthalene-1,4-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamine.
Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
6-Aminonaphthalene-1,4-disulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Industry: The compound is used in the production of colorants for textiles, plastics, and other materials.
Mechanism of Action
The mechanism by which 6-aminonaphthalene-1,4-disulfonic acid exerts its effects involves its interaction with various molecular targets. The amino and sulfonic acid groups allow the compound to form strong interactions with proteins and enzymes, influencing their activity. The pathways involved include binding to active sites of enzymes and altering their conformation, which can affect their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
1-Aminonaphthalene-4-sulfonic acid:
1-Aminonaphthalene-5-sulfonic acid:
1-Aminonaphthalene-6-sulfonic acid:
Uniqueness
6-Aminonaphthalene-1,4-disulfonic acid is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity compared to other aminonaphthalenesulfonic acids. This uniqueness makes it particularly valuable in the synthesis of specific dyes and pigments that require precise structural attributes .
Properties
CAS No. |
73356-11-3 |
|---|---|
Molecular Formula |
C10H9NO6S2 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
6-aminonaphthalene-1,4-disulfonic acid |
InChI |
InChI=1S/C10H9NO6S2/c11-6-1-2-7-8(5-6)10(19(15,16)17)4-3-9(7)18(12,13)14/h1-5H,11H2,(H,12,13,14)(H,15,16,17) |
InChI Key |
GLTDEMYMIMGCLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=C1N)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Dimethylethyl N-[[1-[(propylamino)carbonyl]cyclopropyl]sulfonyl]carbamate](/img/structure/B13987548.png)
![n-[(2,4-Dinitrophenyl)sulfanyl]aniline](/img/structure/B13987553.png)
![1H-Pyrazole-5-carboxamide, 1-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B13987561.png)
![7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13987569.png)
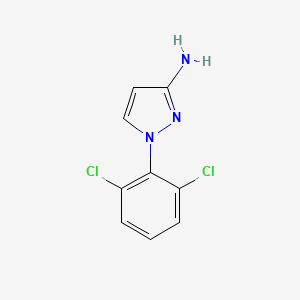

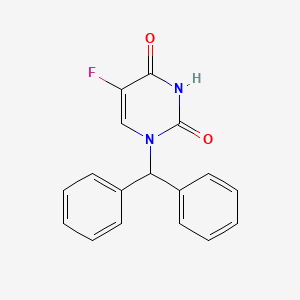
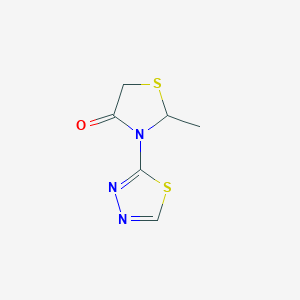
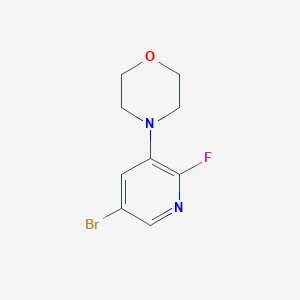
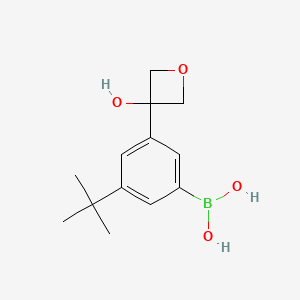
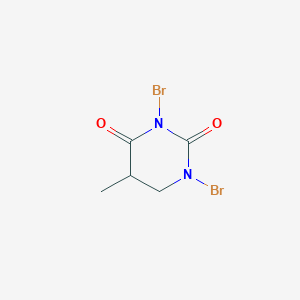
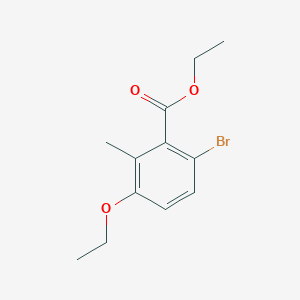
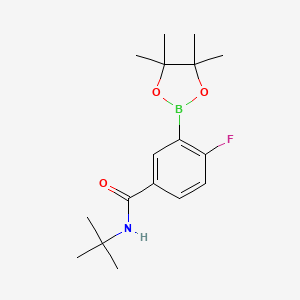
![2-[[2-[[2-[(2-Aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13987640.png)
